Dibenzo[b,d]iodol-5-ium trifluoroacetate

Catalog No.
S16011727
CAS No.
M.F
C14H8F3IO2
M. Wt
392.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzo[b,d]iodol-5-ium trifluoroacetate

Product Name

Dibenzo[b,d]iodol-5-ium trifluoroacetate

IUPAC Name

8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene;2,2,2-trifluoroacetate

Molecular Formula

C14H8F3IO2

Molecular Weight

392.11 g/mol

InChI

InChI=1S/C12H8I.C2HF3O2/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;3-2(4,5)1(6)7/h1-8H;(H,6,7)/q+1;/p-1

InChI Key

YBLVEHZZSVCTLC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2.C(=O)(C(F)(F)F)[O-]

Dibenzo[b,d]iodol-5-ium trifluoroacetate is a hypervalent iodine compound characterized by its unique structure, which features a dibenzo framework and an iodine atom in a +3 oxidation state. This compound is part of the diaryliodonium salts family, known for their utility in organic synthesis, particularly in electrophilic aromatic substitutions. The trifluoroacetate anion contributes to the stability and reactivity of the compound, making it a valuable reagent in various chemical transformations.

  • Electrophilic Aromatic Substitution: It acts as an electrophile, facilitating the arylation of various substrates. The reaction typically involves the formation of a cationic intermediate that can react with nucleophiles.
  • Oxidation Reactions: The compound can be oxidized to yield different products, depending on the reaction conditions and substrates involved. For instance, it can undergo oxidation with m-chloroperbenzoic acid to form various arylated products .
  • Cyclic and Acyclic Diaryliodonium Salts Formation: Dibenzo[b,d]iodol-5-ium trifluoroacetate can be synthesized through anodic oxidation of iodobiaryls, leading to high yields of cyclic and acyclic diaryliodonium salts .

While specific biological activities of dibenzo[b,d]iodol-5-ium trifluoroacetate are not extensively documented, compounds within the diaryliodonium family have shown potential in medicinal chemistry. They may exhibit antimicrobial properties and have been explored for their ability to facilitate drug delivery systems. Further research is needed to elucidate any direct biological effects or therapeutic applications.

Dibenzo[b,d]iodol-5-ium trifluoroacetate can be synthesized through several methods:

  • Electrochemical Synthesis: A scalable method involves the anodic oxidation of iodobiaryls in a solvent mixture (MeCN-HFIP-TfOH), yielding high purity products without the need for chemical oxidants .
  • Oxidative Functionalization: The compound can be synthesized via oxidation reactions using reagents like m-chloroperbenzoic acid or Oxone, often resulting in good yields after purification .
  • One-Pot Reactions: Recent studies have shown that one-pot synthesis methods can efficiently produce dibenzo[b,d]iodol-5-ium trifluoroacetate from readily available starting materials under optimized conditions .

Dibenzo[b,d]iodol-5-ium trifluoroacetate finds applications in:

  • Organic Synthesis: It is widely used as a reagent for arylation reactions, enabling the introduction of aryl groups into various organic molecules.
  • Material Science: The compound has potential applications in developing new materials due to its unique electronic properties.
  • Catalysis: It may serve as a catalyst or catalyst precursor in various chemical transformations.

Studies on the interactions of dibenzo[b,d]iodol-5-ium trifluoroacetate with other compounds reveal its ability to form stable complexes with nucleophiles. These interactions are crucial for understanding its reactivity and potential applications in synthetic chemistry. Further exploration of its interactions with biological molecules could provide insights into its therapeutic potential.

Dibenzo[b,d]iodol-5-ium trifluoroacetate shares similarities with other hypervalent iodine compounds but exhibits unique properties due to its specific structure and reactivity profile. Below is a comparison with similar compounds:

Compound NameStructure TypeUnique Features
Dibenzo[b,d]iodol-5-ium trifluoroacetateDiaryliodonium saltHigh stability and reactivity; used in electrophilic substitutions
Phenyliodonium tetrafluoroborateDiaryliodonium saltMore reactive; often used as an electrophile but less stable than dibenzo derivatives
Iodine(III) acetateMonovalent iodine compoundLess sterically hindered; used primarily in oxidation reactions
Diaryl iodonium saltsVarious structuresVersatile reactivity; used similarly in organic synthesis but varies based on substituents

Dibenzo[b,d]iodol-5-ium trifluoroacetate's unique dibenzo structure enhances its stability and makes it particularly effective for specific synthetic applications compared to other diaryliodonium salts.

Hydrogen Bond Acceptor Count

5

Exact Mass

391.95211 g/mol

Monoisotopic Mass

391.95211 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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